

Application Notes and Protocols: Ampelopsin G in Cosmetic and Dermatological Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1] With a long history of use in traditional medicine, recent scientific research has illuminated its significant potential in cosmetic and dermatological applications. **Ampelopsin G** exhibits a range of beneficial properties for skin health, including potent antioxidant, anti-inflammatory, and anti-melanogenic activities.[1][2] These attributes make it a compelling active ingredient for formulations targeting skin aging, hyperpigmentation, and inflammatory skin conditions.

This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and professionals interested in the cosmetic and dermatological applications of **Ampelopsin G**.

Data Presentation: Quantitative Efficacy of Ampelopsin G

The following tables summarize the quantitative data on the various biological activities of **Ampelopsin G** relevant to dermatology and cosmetics.

Table 1: Anti-Melanogenic Properties of Ampelopsin G



Parameter	Assay/Cell Line	Concentration of Ampelopsin G	Result	Reference
Mushroom Tyrosinase Inhibition	Cell-free enzymatic assay	849.88 μΜ	IC50	[3]
Cellular Tyrosinase Activity	B16F10 mouse melanoma cells	50 μΜ	Significant suppression	[4]
Melanin Content	B16F10 mouse melanoma cells	50 μΜ	Significant decrease	[4]
MITF Protein Expression	B16F10 mouse melanoma cells	Not specified	Downregulation	[2]

Table 2: Antioxidant Properties of Ampelopsin G

Parameter	Assay	Concentration of Ampelopsin G	Result	Reference
DPPH Radical Scavenging	Cell-free chemical assay	~1.3 μg/mL	IC50	[5]
ABTS Radical Scavenging	Cell-free chemical assay	~1.9 μg/mL	IC50	[5][6]
Cellular Antioxidant Activity (CAA)	L-02 human liver cells	226.26 μmol/L	EC50	[5]
Intracellular ROS Levels	B16F10 mouse melanoma cells	Not specified	Effective decrease	[4]

Table 3: Anti-Inflammatory Properties of Ampelopsin G

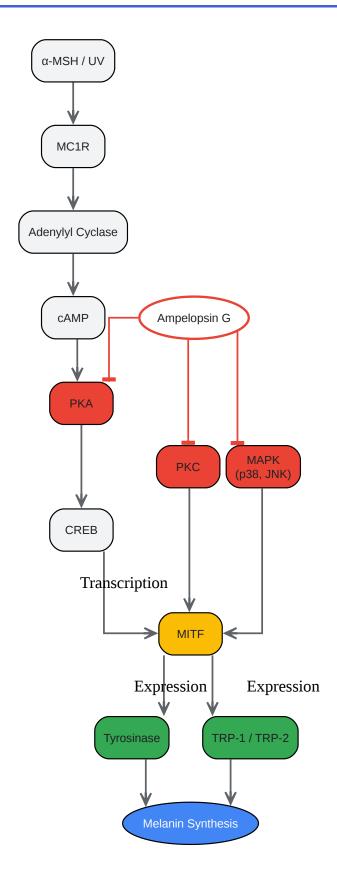


Parameter	Cell Line/Model	Concentration of Ampelopsin G	Result	Reference
Nitric Oxide (NO) Production	LPS-induced RAW264.7 macrophages	Dose-dependent	Significant inhibition	[7]
TNF-α Production	LPS-induced RAW264.7 macrophages	Dose-dependent	Significant inhibition	[2][7]
IL-1β Production	LPS-induced RAW264.7 macrophages	Dose-dependent	Significant inhibition	[2][7]
IL-6 Production	LPS-induced RAW264.7 macrophages	Dose-dependent	Significant inhibition	[2][7]
NF-κB Activation	LPS-induced RAW264.7 macrophages	Not specified	Suppression	[7]

Signaling Pathways Modulated by Ampelopsin G

Ampelopsin G exerts its effects by modulating several key signaling pathways involved in skin pigmentation and inflammation.





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